molecular formula C11H13NO3 B12989527 2-(6-Formyl-2,3-dimethylphenoxy)acetamide

2-(6-Formyl-2,3-dimethylphenoxy)acetamide

Cat. No.: B12989527
M. Wt: 207.23 g/mol
InChI Key: YJIFPDYYHPKOLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide typically involves the reaction of 6-formyl-2,3-dimethylphenol with chloroacetic acid in the presence of a base, followed by the addition of ammonia to form the acetamide group. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(6-Formyl-2,3-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(6-Formyl-2,3-dimethylphenoxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-(6-Formyl-2,3-dimethylphenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Biological Activity

2-(6-Formyl-2,3-dimethylphenoxy)acetamide is an organic compound with the molecular formula C₁₁H₁₃NO₃. Its structure features a formyl group attached to a phenoxyacetamide backbone, which suggests potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The unique structural features of this compound include:

  • Amide Group : Influences solubility and biological interactions.
  • Formyl Group : Contributes to reactivity and potential bioactivity.

The compound's structural characteristics allow for various interactions with biological systems, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Initial studies indicate that this compound may exhibit antimicrobial properties. Compounds with similar phenoxyacetamide structures often demonstrate effectiveness against various pathogens. The following table summarizes findings related to its antimicrobial activity:

Pathogen Activity Reference
Staphylococcus aureusPotential inhibitory effects
Escherichia coliUnder investigation
Candida albicansPreliminary results suggest activity

These findings align with the observed activities of structurally similar compounds, suggesting that this compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Activity

Research into the anti-inflammatory properties of this compound is ongoing. Similar compounds have shown promise in modulating inflammatory responses. The potential mechanisms include:

  • Inhibition of pro-inflammatory cytokines.
  • Modulation of immune cell activity.

A comparative analysis of related compounds has highlighted the importance of structural variations in influencing anti-inflammatory efficacy.

Synthesis Methods

Several synthesis pathways for this compound have been proposed. Common methods include:

  • Condensation Reactions : Combining appropriate aldehydes with phenolic compounds.
  • Substitution Reactions : Modifying existing phenoxyacetamides to introduce the formyl group.

These methods can be optimized to enhance yield and purity, critical for subsequent biological testing.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound was tested using standard disk diffusion methods, yielding promising results against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound in vitro. Results indicated a reduction in TNF-alpha levels in macrophage cultures treated with this compound, suggesting its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(6-formyl-2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C11H13NO3/c1-7-3-4-9(5-13)11(8(7)2)15-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14)

InChI Key

YJIFPDYYHPKOLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)OCC(=O)N)C

Origin of Product

United States

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